molecular formula C5H8F2O B2814055 (1S)-3,3-Difluorocyclopentan-1-ol CAS No. 2091355-24-5

(1S)-3,3-Difluorocyclopentan-1-ol

Cat. No.: B2814055
CAS No.: 2091355-24-5
M. Wt: 122.115
InChI Key: UXEMHKAZXAHULD-BYPYZUCNSA-N
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Description

(1S)-3,3-Difluorocyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with two fluorine atoms and a hydroxyl group

Scientific Research Applications

(1S)-3,3-Difluorocyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Safety and Hazards

The safety and hazards associated with “(1S)-3,3-Difluorocyclopentan-1-ol” are not specified in the search results . As with any chemical, appropriate safety precautions should be taken when handling this compound, and the manufacturer’s safety guidelines should be followed.

Future Directions

The future directions for research or applications of “(1S)-3,3-Difluorocyclopentan-1-ol” are not mentioned in the search results . The potential uses of this compound would likely depend on its physical and chemical properties, as well as the specific field of study or industry in which it is being used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3,3-Difluorocyclopentan-1-ol typically involves the fluorination of cyclopentanone derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction proceeds under mild conditions, often at room temperature, to yield the desired difluorinated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-3,3-Difluorocyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluorocyclopentane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄).

Major Products

    Oxidation: Formation of 3,3-difluorocyclopentanone or 3,3-difluorocyclopentanoic acid.

    Reduction: Formation of 3,3-difluorocyclopentane.

    Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (1S)-3,3-Difluorocyclopentan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclopentanone: Similar structure but lacks the hydroxyl group.

    3,3-Difluorocyclopentane: Similar structure but lacks the hydroxyl group and is fully saturated.

    3-Fluorocyclopentanol: Contains only one fluorine atom and a hydroxyl group.

Uniqueness

(1S)-3,3-Difluorocyclopentan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1S)-3,3-difluorocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEMHKAZXAHULD-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@H]1O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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